molecular formula C5H8O3 B1311131 (r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one CAS No. 52813-63-5

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Cat. No. B1311131
CAS RN: 52813-63-5
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-SCSAIBSYSA-N
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Description

“®-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” is a chemical compound with the CAS Number: 52813-63-5. It has a molecular weight of 116.12 and its IUPAC name is (5R)-5-(hydroxymethyl)dihydro-2(3H)-furanone .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H8O3 . For a detailed structural analysis, please refer to a trusted chemistry database or resource.


Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment, preferably in a freezer under -20C. It appears as a liquid, solid, semi-solid, or lump depending on the conditions .

Scientific Research Applications

1. Catalyst and Experimental Conditions in Biomass Conversion

(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, related to furfural and 5-hydroxymethylfurfural (HMF), is significant in transforming biomass into various chemicals and biofuels. Heterogeneous catalysis is crucial in these transformations, with the efficiency relying on the choice of metals, supports, additives, and reaction conditions. This compound plays a role in producing diverse oxygenates and hydrocarbons through catalytic processes (Chen et al., 2018).

2. Reduction with Hydrogen in Biorefinery

In the biorefinery sector, the reduction of HMF, closely related to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, with hydrogen over heterogeneous catalysts is explored. This process is integral to converting oxygen-rich compounds and can yield a variety of products through different types of reactions like hydrogenation and rearrangement (Nakagawa et al., 2013).

3. Hydrogenation for Renewable Monomers

Research on the hydrogenation of HMF to furan diols, which are potential renewable monomers, reveals the effectiveness of certain catalysts like Ru/C in achieving high yields. This area explores the possibility of converting HMF into promising renewable materials (Fulignati et al., 2019).

4. Solvent Effects in Fructose Dehydration

Studies on the dehydration of fructose to HMF, a related compound, emphasize the influence of solvent choice and the addition of inorganic salts in improving yields. This research is crucial for the production of renewable chemical platforms (Román‐Leshkov & Dumesic, 2009).

5. Catalysis for Conversion to Biofuels

The acid-catalyzed reaction of HMF with ethanol, relevant to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, showcases a route for producing biofuels or fuel additives. Research in this area focuses on understanding the catalytic performances and the stability of catalytic systems (Antunes et al., 2014).

6. Chemo- and Bio-catalysis for Value-Added Chemicals

HMF's conversion into a wide variety of valuable chemicals through chemo- and bio-catalysis is an area of active research. This involves exploring various reactions and transformations to produce high-value chemicals, highlighting the versatility of HMF and its related compounds (Xia et al., 2018).

7. Electrocatalytic Hydrogenation in Acidic Solutions

The electrocatalytic hydrogenation of HMF, closely related to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, is another research area. This process involves studying solid metal electrodes and their product yields, highlighting the importance of reaction conditions like pH (Kwon et al., 2015).

8. Aerobic Oxidation to Furandicarboxylic Acid

The selective conversion of HMF into furandicarboxylic acid using gold nanoparticle catalysts is a significant area of research. This process emphasizes the importance of catalyst selection, reaction conditions, and the absence of metal leaching (Casanova et al., 2009).

9. Exploration of Bio-Based Chemistry

Research on furfural and HMF encompasses various fields, including catalysis, synthetic organic chemistry, and materials sciences. This exploration aids in understanding the synthesis of bio-based chemicals and the overlapping roles of catalysts, solvents, and processes (Shen et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P337+P313-P305+P351+P338-P302+P352-P332+P313-P362 .

properties

IUPAC Name

(5R)-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254377
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

CAS RN

52813-63-5
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52813-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxymethyl-dihydro-furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Liu, H An, L Tang, Y Bi, Z Ye, HM Zhao, L Xiang… - papers.ssrn.com
Microbe-mediated DBP (dibutyl phthalate) mineralization is acknowledged to be affected by diverse extracellular factors. However, little is known about the regulatory effects from …
Number of citations: 0 papers.ssrn.com
MM Heravi, L Mohammadkhani - Journal of Organometallic Chemistry, 2018 - Elsevier
Stille reaction is one of the most common, efficient and selective Pd-catalyzed cross-coupling reactions for the construction of CC bonds in the art of organic synthesis. It was initially …
Number of citations: 60 www.sciencedirect.com
JR Hudlicky - 2021 - search.proquest.com
Natural products have a long history of serving as therapeutic leads (eg taxol and compactin) and biological tools (eg rapamycin and oligomycin). Bielschowskysin is a rare and …
Number of citations: 2 search.proquest.com
唐雪阳, 秦优, 陈林, 周融融, 邵湘宁… - Journal of Beijing …, 2017 - search.ebscohost.com
: 目的采用固相微萃取r 气相/质谱(sPmE Gc/ms) 联用技术分析零陵香挥发性成分. 方法利用75μm 碳分子筛/聚二甲基硅氧烷(75μmcAR/PDms), 65μm 二乙烯基苯/聚二甲基硅氧烷(65μmDVB/…
Number of citations: 3 search.ebscohost.com

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